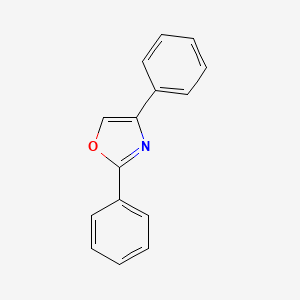

2,4-Diphenyloxazole

Description

Historical Context and Evolution of Oxazole (B20620) Chemistry Research

The history of oxazole chemistry dates back to the late 19th and early 20th centuries. The first synthesis of an oxazole derivative was reported in 1876. tandfonline.com However, it was the discovery of penicillin during World War I, which contains a related oxazoline (B21484) ring, that brought prominence to this class of compounds. tandfonline.com Early synthetic methods, such as the Robinson-Gabriel synthesis discovered in 1909, laid the groundwork for accessing these heterocyclic systems. This method involves the dehydration of 2-acylaminoketones.

Over the decades, research in oxazole chemistry has evolved significantly. The development of new synthetic methodologies has been a major driving force. For instance, the Van Leusen oxazole synthesis, first reported in 1972, utilizes tosylmethylisocyanide (TosMIC) and has become a widely used method for preparing various oxazole derivatives. nih.gov More recent advancements include one-pot reactions and the use of novel catalysts to improve efficiency and yield. tandfonline.comresearchgate.net The exploration of oxazole-containing compounds has expanded from initial interests in their fundamental properties to their application in medicinal chemistry, materials science, and as tools in biological research. e-bookshelf.de

Overview of the Significance of Diphenyloxazole Compounds in Modern Science

Diphenyloxazole compounds, a specific class of oxazoles, have proven to be of considerable importance in modern science. One of the most well-known is 2,5-diphenyloxazole (B146863) (PPO), a widely used organic scintillator. wikipedia.org Scintillators are materials that emit light when excited by ionizing radiation, making them crucial for radiation detection. PPO is often used as a primary fluorescent dye in scintillation cocktails.

The significance of diphenyloxazole derivatives extends to medicinal chemistry, where they serve as scaffolds for the development of new therapeutic agents. researchgate.net Research has shown that compounds containing the diphenyloxazole core exhibit a range of biological activities, including anti-inflammatory, anticancer, and antiplasmodial properties. researchgate.netnih.gov Their structural features allow for various chemical modifications, enabling the synthesis of libraries of compounds for drug discovery programs.

Structure

3D Structure

Properties

IUPAC Name |

2,4-diphenyl-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO/c1-3-7-12(8-4-1)14-11-17-15(16-14)13-9-5-2-6-10-13/h1-11H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUPXKQHLZATXTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=COC(=N2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101033702 | |

| Record name | 2,4-Diphenyl-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101033702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

838-41-5, 28061-11-2 | |

| Record name | 2,4-Diphenyloxazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=838-41-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diphenyloxazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028061112 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Diphenyloxazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126384 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-Diphenyl-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101033702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diphenyloxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.357 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2,4 Diphenyloxazole and Its Derivatives

Conventional Synthetic Approaches

Conventional methods for oxazole (B20620) synthesis typically rely on well-established organic reactions that form the heterocyclic ring through cyclodehydration or condensation reactions.

Several named reactions form the backbone of conventional oxazole synthesis. These methods often involve the cyclization of precursors containing the necessary atoms for the oxazole ring.

Robinson-Gabriel Synthesis: This classic method involves the cyclodehydration of α-acylamino ketones, typically catalyzed by strong acids like sulfuric acid or phosphorus pentachloride wikipedia.orgsynarchive.comdntb.gov.uaijpsonline.com. It is particularly effective for synthesizing 2,5-diaryloxazole derivatives ijpsonline.compharmaguideline.comijpsonline.com.

Fischer Oxazole Synthesis: Discovered by Emil Fischer in 1896, this method involves the reaction of a cyanohydrin with an aldehyde in the presence of anhydrous hydrochloric acid. This process leads to the formation of 2,5-disubstituted oxazoles ijpsonline.comijpsonline.comprezi.comdbpedia.orgcutm.ac.inwikipedia.org.

Bredereck Reaction: This efficient synthesis involves the reaction of α-haloketones with amides, providing a straightforward route to 2,4-disubstituted oxazoles ijpsonline.comijpsonline.compharmaguideline.comijpsonline.comirjmets.comresearchgate.net. For instance, reacting α-bromoacetophenone with benzylamine (B48309) can yield 2,5-diphenyloxazole (B146863) ijpsonline.comijpsonline.com.

Van Leusen Oxazole Synthesis: This versatile method utilizes tosylmethyl isocyanide (TosMIC) as a key reagent, reacting with aldehydes to form 5-substituted oxazoles ijpsonline.comijpsonline.comirjmets.commdpi.comnih.govorganic-chemistry.orgyoutube.comslideshare.net.

Copper(II) Triflate Catalyzed Synthesis: A convenient approach involves the coupling of α-diazoketones with amides, catalyzed by copper(II) triflate [Cu(OTf)₂]. This method has been successfully employed to synthesize 2,4-disubstituted oxazoles, with yields reaching up to 87% for 2,4-diphenyloxazole (B1329949) when using 2-diazo-1-phenylethanone and benzamide (B126) ijpsonline.comijpsonline.comkfupm.edu.satandfonline.com.

Other cyclization strategies include the cycloisomerization of propargylic amides ijpsonline.comijpsonline.compharmaguideline.comijpsonline.comirjmets.com and reactions involving α-hydroxy amino ketones with aldehydes pharmaguideline.com.

More complex synthetic pathways often involve a sequence of reactions to construct the desired oxazole scaffold.

A notable multi-step approach for preparing 2,5-diphenyloxazole involves a three-stage process starting from hippuric acid: chlorination with phosphorus pentachloride, followed by Friedel-Crafts acylation of benzene (B151609) with the resulting hippuryl chloride, and finally, cyclization of the intermediate N-phenacylbenzamide using concentrated sulfuric acid google.comquickcompany.ingoogle.comvulcanchem.com.

Tandem reaction sequences, such as the Ugi/Robinson–Gabriel sequence, have also been developed, offering concise routes to substituted oxazoles by combining multiple transformations in a single process wikipedia.orgnih.govnih.gov.

The choice of starting materials significantly influences the synthetic route and the resulting oxazole derivative.

Hippuric Acid: As a precursor, hippuric acid is central to a multi-step synthesis of 2,5-diphenyloxazole, involving its conversion to hippuryl chloride, subsequent Friedel-Crafts acylation, and cyclization google.comquickcompany.ingoogle.comvulcanchem.com. It is also implicated in the Erlenmeyer-Plochl reaction for oxazolone (B7731731) synthesis ijpsonline.com.

α-Haloketones: These are key starting materials in the Bredereck reaction, where they react with amides to form 2,4-disubstituted oxazoles ijpsonline.comijpsonline.compharmaguideline.comijpsonline.comirjmets.comresearchgate.net. For example, α-bromoacetophenone is used in conjunction with benzylamine to produce 2,5-diphenyloxazole ijpsonline.comijpsonline.com.

α-Diazoketones: The coupling of α-diazoketones, such as 2-diazo-1-phenylethanone, with amides, like benzamide, catalyzed by copper(II) triflate, provides an efficient route to this compound, yielding it in approximately 87% kfupm.edu.sa.

Advanced and Green Chemistry Synthetic Strategies

In recent years, there has been a growing emphasis on developing more sustainable and efficient synthetic methods, often employing techniques that reduce reaction times, energy consumption, and waste generation.

Microwave irradiation has emerged as a powerful tool in organic synthesis, significantly accelerating reaction rates and often improving yields and purity. This technique is recognized as a green chemistry approach for oxazole synthesis ijpsonline.comirjmets.com. Studies have demonstrated the successful application of microwave irradiation in the synthesis of various oxazole derivatives, including the preparation of 2-amino-4-(p-substituted phenyl)-oxazoles ijpsonline.com and the synthesis of 5-aryl-1,3-oxazoles via a microwave-assisted van Leusen reaction mdpi.com.

Similar to microwave-assisted synthesis, ultrasound irradiation is another green chemistry technique that can enhance reaction efficiency. It has been identified as a valuable method for promoting oxazole synthesis, contributing to more environmentally friendly chemical processes ijpsonline.comirjmets.com. While specific examples for this compound using ultrasound were not detailed in the provided snippets, its general applicability in oxazole synthesis is noted.

Data Tables

The following tables summarize key synthetic methodologies and their reported outcomes, where available.

Table 1: Conventional Synthesis Methods for this compound and Related Oxazoles

| Method | Precursors | Conditions | Yield (%) | Reference(s) |

| Bredereck Reaction | α-haloketones (e.g., α-bromoacetophenone), Amides (e.g., benzylamine) | DMF, 80°C (for 2,5-diphenyloxazole) | 46 | ijpsonline.comijpsonline.com |

| Copper(II) Triflate Catalyzed Coupling | α-diazoketones (e.g., 2-diazo-1-phenylethanone), Amides (e.g., benzamide) | Cu(OTf)₂, 1,2-dichloroethane, 80°C | 87 | kfupm.edu.sa |

| Three-step synthesis from Hippuric Acid (for 2,5-diphenyloxazole) | Hippuric acid, Thionyl chloride, Benzene, Aluminum chloride, Sulfuric acid | Step 1: Chloroform, 10-40°C; Step 2: Benzene, AlCl₃, reflux; Step 3: Conc. H₂SO₄, 10-40°C | ~88.4 | google.comquickcompany.ingoogle.com |

| Robinson-Gabriel Synthesis | α-acylamino ketones | Acid catalyst (e.g., H₂SO₄, PCl₅) | Variable | wikipedia.orgsynarchive.comdntb.gov.uaijpsonline.comijpsonline.compharmaguideline.comijpsonline.com |

| Fischer Oxazole Synthesis | Cyanohydrins, Aldehydes | Anhydrous HCl, dry ether | Variable | ijpsonline.comijpsonline.comprezi.comdbpedia.orgcutm.ac.inwikipedia.org |

Table 2: Advanced and Green Chemistry Synthesis Methods

| Method | Precursors | Conditions | Yield (%) | Reference(s) |

| Microwave-Assisted Van Leusen | Aldehydes, TosMIC | Anhydrous methanol, MW irradiation | High | mdpi.com |

| Microwave-Assisted Synthesis | p-substituted 2-bromoacetophenone (B140003), Urea (B33335) | DMF, 138°C, 20 min (for 2-amino-4-(p-substituted phenyl)-oxazole derivatives) | Excellent | ijpsonline.comtandfonline.com |

| Ultrasound-Mediated Synthesis | Not specified in snippets | Not specified in snippets | Not specified | ijpsonline.comirjmets.com |

Compound List

this compound

Hippuric acid

Thionyl chloride (SOCl₂)

Phosphorus pentachloride (PCl₅)

Aluminum chloride (AlCl₃)

Benzene

Benzamide

Phenylacyl bromide (α-bromoacetophenone)

Acetamide

α-haloketones

α-diazoketones

2-diazo-1-phenylethanone

TosMIC (tosylmethyl isocyanide)

Aldehydes

Cyanohydrins

Amides

Carboxylic acids

Amino acids

Boronic acids

Vinyl azides

Azirines

Bromoacetyl bromide

Triethylamine

Copper(II) triflate [Cu(OTf)₂]

Iodine (I₂)

Potassium carbonate (K₂CO₃)

DMF (N,N-Dimethylformamide)

DCE (1,2-dichloroethane)

Sulfuric acid (H₂SO₄)

Anhydrous hydrochloric acid (HCl)

Tosyl H (-TosH)

2-amino-4-(p-substituted phenyl)-oxazole

5-aryl-1,3-oxazoles

N-phenacylbenzamide

Hippuryl chloride

Chemical Reactivity and Mechanistic Transformations of 2,4 Diphenyloxazole

Oxidative Transformations and Cleavage Mechanisms

The oxazole (B20620) ring is susceptible to oxidative cleavage through various pathways, notably involving singlet oxygen or potent chemical oxidants. These reactions typically disrupt the aromaticity of the heterocycle, leading to ring-opened products.

The reaction of oxazole and its derivatives with singlet oxygen (¹O₂) is a well-studied photo-oxidation process. For the oxazole core, which lacks allylic hydrogens, the primary reaction pathway is a [4+2]-cycloaddition. pharmaguideline.comprinceton.edu In this mechanism, singlet oxygen adds across the C2 and C5 positions of the oxazole ring, which acts as a diene, to form a transient endoperoxide intermediate. princeton.edu This intermediate is unstable and undergoes rearrangement, postulating the formation of an imino-anhydride that subsequently converts to a triamide as the final product. pharmaguideline.comprinceton.edu

Studies on the photooxidation of the related isomer, 2,5-diphenyloxazole (B146863) (PPO), in the presence of ultraviolet light, oxygen, and water have shown the formation of complex crystalline products, identified as tertiary amides. researchgate.netnih.gov The proposed mechanism for this transformation also involves a 1,4-peroxidation of the oxazole ring, which rearranges to form N-formyldibenzamide. researchgate.net These findings highlight the susceptibility of the diphenyloxazole scaffold to photo-oxidative degradation, leading to ring cleavage and the formation of complex amide structures.

A versatile method for the oxidative cleavage of 2-substituted-4,5-diphenyloxazoles utilizes a dual-reagent system composed of m-chloroperbenzoic acid (MCPBA) and an oxochromium(VI) reagent, such as 2,2′-bipyridinium chlorochromate (BPCC). This system provides an effective alternative to singlet oxygen-mediated methods and is operationally simple, using readily available reagents. tandfonline.comslideshare.net

The reaction involves the cleavage of the oxazole ring to produce triacylamines or diacylamines (imides). tandfonline.comslideshare.net Two primary mechanisms have been proposed for this transformation. One pathway may involve the formation of cyclic endoperoxides, similar to the singlet oxygen reaction. An alternative proposed mechanism involves the formation of oxachromacycle intermediates. slideshare.net This reagent system has proven compatible with a range of oxazole substrates, demonstrating its utility in synthetic chemistry. tandfonline.com

The oxidative cleavage of 2-substituted-4,5-diphenyloxazoles is a key route to synthesizing triacylamines and diacylamines (imides). tandfonline.comslideshare.net The nature of the substituent at the 2-position of the oxazole ring dictates the predominant product.

2-Aryl-4,5-diphenyloxazoles primarily yield triacylamines . For 2,4,5-triphenyloxazole, the product is N,N-dibenzoylbenzamide, where two of the acyl groups are benzoyl moieties derived from the C4 and C5 phenyl substituents. tandfonline.com

2-Alkyl-4,5-diphenyloxazoles predominantly form diacylamines (imides) as the major cleavage product. slideshare.net

This transformation is synthetically valuable as the resulting acylamines can be further hydrolyzed to generate carboxylic acids, amides, or esters, effectively converting the substituted oxazole into a carboxylic acid derivative. tandfonline.com The table below summarizes the outcomes of the MCPBA/BPCC-mediated cleavage for various 2-substituted-4,5-diphenyloxazoles. tandfonline.comslideshare.net

| Substituent at C2-position | Major Product Type | Yield (%) |

|---|---|---|

| Phenyl | Triacylamine | 71 |

| 4-Methoxyphenyl | Triacylamine | 60 |

| 4-Nitrophenyl | Triacylamine | 44 |

| Methyl | Diacylamine (Imide) | 60 |

| Ethyl | Diacylamine (Imide) | 55 |

| n-Propyl | Diacylamine (Imide) | 48 |

| Isopropyl | Diacylamine (Imide) | 38 |

Nucleophilic and Electrophilic Substitution Reactions

The substitution reactivity of 2,4-diphenyloxazole (B1329949) involves both the heterocyclic ring and the appended phenyl groups. The oxazole ring itself is an electron-rich, π-excessive system.

Electrophilic Substitution: The oxazole ring is generally activated towards electrophilic attack, with the C5 position being the most common site of substitution, followed by C4. pharmaguideline.comtandfonline.com The presence of electron-donating groups enhances this reactivity. pharmaguideline.com However, strong acidic conditions can lead to protonation of the nitrogen atom, forming an oxazolium cation which deactivates the ring towards electrophilic attack. pharmaguideline.com In this compound, the C5 position is unsubstituted and would be the expected site for electrophilic substitution on the heterocycle. The phenyl rings at C2 and C4 will undergo typical electrophilic aromatic substitution reactions (e.g., nitration, halogenation), with the substitution pattern directed by the oxazole ring, which acts as a deactivating meta-director or an activating ortho-, para-director depending on the specific reaction conditions and the point of attachment.

Nucleophilic Substitution: Unactivated oxazole rings are generally resistant to nucleophilic aromatic substitution. pharmaguideline.com Such reactions typically require the presence of a good leaving group and strong electron-withdrawing substituents to activate the ring. pharmaguideline.com For instance, a halogen atom at the C2 position can be displaced by a nucleophile. pharmaguideline.com In the absence of such activating features, strong nucleophiles may induce ring-opening rather than substitution. pharmaguideline.com

Reduction Pathways (e.g., Electrochemical Reduction)

The reduction of the oxazole ring is less common than its oxidation but can be achieved under specific conditions. Oxazoles are generally stable in the presence of many common reducing agents. slideshare.net

Research on the electrochemical reduction of 2,5-diphenyloxazole in protic solvents has shown that the reaction occurs at the C2 position of the ring. tandfonline.com Catalytic hydrogenation can also be employed, though conditions may lead to ring cleavage. For example, reduction with a nickel and aluminum alloy in aqueous potassium hydroxide (B78521) has been shown to cause ring opening. tandfonline.com More forceful reduction, such as with sodium in ethanol (B145695), can reduce the oxazole to the corresponding non-aromatic oxazolidine. slideshare.net While specific studies on the electrochemical reduction of this compound are not extensively documented, the behavior is expected to be analogous to other substituted oxazoles, with potential for reduction at the C=N bond or complete saturation of the ring under appropriate conditions.

Cycloaddition Reactions of the Oxazole Core

The oxazole ring can participate in cycloaddition reactions, most notably acting as the diene component in [4+2] cycloadditions, also known as Diels-Alder reactions. tandfonline.comwikipedia.org This reactivity is a key feature of the oxazole core, allowing for the synthesis of other heterocyclic systems, particularly pyridine (B92270) derivatives. tandfonline.comwikipedia.org

The previously discussed reaction with singlet oxygen is a prime example of a hetero-Diels-Alder reaction where the oxazole serves as the 4π-electron component. princeton.edu Oxazoles can also react with a variety of other dienophiles, including alkenes and alkynes. pharmaguideline.com The reactivity in these cycloadditions is enhanced by the presence of electron-donating substituents on the oxazole ring. pharmaguideline.com

Conversely, the electronic nature of the oxazole can be modified to alter its role in cycloadditions. For example, the introduction of a strong electron-withdrawing group, such as a nitro group at the C4 position, can transform the oxazole into an electrophilic dienophile, enabling it to participate in normal-demand Diels-Alder reactions with electron-rich dienes. This highlights the versatility of the oxazole core in constructing complex cyclic systems.

Stability and Compatibility with Diverse Chemical Environments

The stability and compatibility of this compound in various chemical environments are crucial determinants of its utility in synthesis, materials science, and other applications. The inherent aromaticity of the oxazole ring confers a degree of thermal stability, while the phenyl substituents at the 2- and 4-positions influence its electronic properties and steric accessibility, thereby modulating its reactivity.

General Stability:

This compound is a white to pale yellow crystalline solid that exhibits notable stability under standard laboratory conditions. cymitquimica.com Its relatively high melting point is indicative of a stable crystal lattice. cymitquimica.com The compound is generally soluble in common organic solvents such as ethanol and acetone (B3395972) but shows limited solubility in water. cymitquimica.com This solubility profile suggests good compatibility with a range of non-aqueous reaction media.

Thermal Stability:

While specific high-temperature degradation studies for this compound are not extensively documented in the reviewed literature, oxazole derivatives are generally recognized for their thermal stability. Aromatic heterocyclic compounds, including oxazoles, often require elevated temperatures to undergo decomposition. For comparison, studies on the related compound 2,5-diphenyloxazole show it to be a stable solid at room temperature. chemdad.com The thermal decomposition of related aromatic poly(1,3,4-oxadiazole) fibers, which share a similar heterocyclic core, begins at temperatures exceeding 450°C, suggesting that the fundamental ring structure is robust.

Photochemical Stability:

This compound is recognized for its strong photostability, a key property for its application as a fluorescent dye and in scintillation counters. cymitquimica.com However, prolonged exposure to ultraviolet (UV) light, particularly in the presence of oxygen and water, can lead to decomposition. Studies on the isomer 2,5-diphenyloxazole (PPO) have shown that UV irradiation in toluene (B28343) can lead to photooxidation. unm.eduunm.edu The proposed mechanism involves a 1,4-peroxidation of the oxazole ring, which can rearrange to form N-formyldibenzamide. unm.edu Further degradation can lead to the formation of dibenzamide and benzonitrile. unm.edu It is plausible that this compound could undergo similar photochemical degradation pathways.

Compatibility with Chemical Reagents:

The reactivity of this compound with various classes of chemical reagents is dictated by the electronic nature of the oxazole ring and the influence of the phenyl substituents.

Acids and Bases: The oxazole ring is weakly basic, with protonation occurring at the nitrogen atom. While stable in neutral and mildly acidic or basic conditions, strong acids or bases, particularly at elevated temperatures, could potentially lead to hydrolysis of the oxazole ring.

Oxidizing Agents: The oxazole ring is susceptible to oxidation, which can result in ring cleavage. While specific studies on this compound are limited, research on the general reactivity of oxazoles indicates that strong oxidizing agents can open the oxazole ring. For its isomer, 2,5-diphenyloxazole, incompatibility with strong oxidizing agents is noted. chemdad.comchemicalbook.com Photo-oxidation in the presence of singlet oxygen is a known reaction pathway for substituted oxazoles, leading to the formation of endoperoxides. cdu.edu.au

Reducing Agents: The stability of this compound towards reducing agents would depend on the specific reagent and reaction conditions. Catalytic hydrogenation or reduction with strong hydride reagents could potentially lead to the reduction of the oxazole ring or the phenyl substituents, though such reactions are not extensively reported for this specific compound.

Solvent Compatibility:

This compound demonstrates good compatibility with a range of common organic solvents. cymitquimica.com Its solubility in solvents like ethanol, acetone, and toluene allows for its use in various solution-phase applications without significant degradation. cymitquimica.comsolubilityofthings.com However, its poor solubility in water limits its use in aqueous environments without the aid of co-solvents or surfactants. cymitquimica.comsolubilityofthings.com

The following table summarizes the general stability and compatibility of this compound based on available information and the known chemistry of the oxazole ring system.

| Environment/Reagent | Stability/Compatibility of this compound | Remarks |

| Thermal | Generally stable at ambient and moderately elevated temperatures. | High melting point suggests good thermal stability in the solid state. cymitquimica.com |

| Photochemical (UV) | Photostable under normal conditions, but can degrade with prolonged exposure, especially in the presence of oxygen and water. cymitquimica.comunm.eduunm.edu | Degradation of the 2,5-isomer is known to proceed via photooxidation. unm.eduunm.edu |

| Acids (Strong) | Potentially susceptible to hydrolysis and ring opening under harsh conditions. | The oxazole nitrogen is weakly basic. |

| Bases (Strong) | Potentially susceptible to hydrolysis and ring opening under harsh conditions. | |

| Oxidizing Agents (Strong) | Likely incompatible; may lead to ring cleavage. | The 2,5-isomer is incompatible with strong oxidizing agents. chemdad.comchemicalbook.com |

| Reducing Agents | Stability is dependent on the specific reagent and conditions. | Limited specific data available. |

| Organic Solvents | Good compatibility and solubility in common organic solvents (e.g., ethanol, acetone, toluene). cymitquimica.comsolubilityofthings.com | Facilitates its use in various chemical reactions and applications. |

| Water | Poor solubility and compatibility. cymitquimica.comsolubilityofthings.com | Limits applications in purely aqueous systems. |

Photophysical Properties and Spectroscopic Characterization of 2,4 Diphenyloxazole Systems

Absorption and Emission Spectroscopy

The interaction of 2,4-Diphenyloxazole (B1329949) with light is characterized by its absorption and subsequent emission properties, which are fundamental to its function as a luminophore.

The electronic absorption spectrum of a molecule reveals the specific wavelengths of light it can absorb to promote electrons to higher energy states. For this compound, the presence of phenyl groups in conjugation with the oxazole (B20620) ring gives rise to π → π* electronic transitions, which are responsible for its absorption characteristics in the ultraviolet (UV) region.

While detailed spectral data for this compound is not extensively reported in the surveyed literature, general principles for this class of compounds can be described. The parent oxazole ring system absorbs at approximately 205 nm. thepharmajournal.com The addition of two phenyl substituents is expected to extend the π-conjugated system, leading to a significant bathochromic (red) shift in the absorption maximum to longer wavelengths in the UV spectrum. The exact absorption maximum (λmax) and the molar extinction coefficient (ε) are dependent on the solvent environment due to solvatochromic effects.

Following the absorption of a photon and excitation to a singlet excited state (S₁), this compound can relax to the ground state (S₀) through the emission of light, a process known as fluorescence. cymitquimica.comlibretexts.org This emission occurs at a longer wavelength than the absorption, a phenomenon known as the Stokes shift. As a known fluorescent dye, its utility in applications like scintillation counting relies on this efficient light emission upon excitation. cymitquimica.com

Alternatively, the excited singlet state (S₁) can undergo intersystem crossing (ISC) to a triplet excited state (T₁). fiveable.me The subsequent radiative decay from the T₁ state back to the ground state is termed phosphorescence. This process involves a change in electron spin, making it a "forbidden" transition, which results in emission that is typically weaker and has a much longer duration than fluorescence. libretexts.orgfiveable.me Specific emission spectra, fluorescence quantum yields, and detailed phosphorescence profiles for this compound are not detailed in the available scientific literature.

The emission properties of aromatic molecules like this compound are highly sensitive to their molecular conformation. The key structural parameters are the torsional (dihedral) angles between the planes of the two phenyl rings and the central oxazole ring.

Planarity and Conjugation: A more planar conformation allows for greater orbital overlap and effective π-conjugation across the molecule. This extended conjugation typically lowers the energy of the excited state, resulting in a red-shift in the emission spectrum.

Steric Hindrance: Steric hindrance between the phenyl groups and the oxazole ring can force the rings to twist out of plane. This rotation disrupts π-conjugation, which can lead to a blue-shift in emission and may also influence the quantum yield of fluorescence by altering the rates of radiative and non-radiative decay pathways.

While these principles are well-established, specific experimental or computational studies that quantify the influence of molecular conformation on the emission profile of this compound have not been identified in the reviewed literature. rsc.orgscispace.com

Time-Resolved Photophysics

Time-resolved techniques provide insight into the lifetimes of excited states and the dynamics of their decay processes.

The decay of the excited state population over time is a critical aspect of a molecule's photophysics.

Fluorescence Decay: The decay of the S₁ state via fluorescence is a spin-allowed process and is therefore typically very rapid. fiveable.me Fluorescence lifetimes (τF) for organic fluorophores are generally in the nanosecond (10⁻⁹ s) range. The decay is often a first-order process that can be characterized by a single exponential decay constant.

Phosphorescence Decay: The decay of the T₁ state via phosphorescence is spin-forbidden, leading to significantly longer excited-state lifetimes (τP). libretexts.org Phosphorescence lifetimes can range from microseconds (10⁻⁶ s) to seconds. fiveable.me

Experimentally measured fluorescence and phosphorescence lifetimes specific to this compound are not available in the surveyed scientific literature. The table below outlines the typical time scales for these processes.

| Process | Excited State | Spin Multiplicity Change | Typical Lifetime (τ) |

|---|---|---|---|

| Fluorescence | S₁ → S₀ | Allowed (ΔS = 0) | 10⁻⁹ to 10⁻⁶ s |

| Phosphorescence | T₁ → S₀ | Forbidden (ΔS ≠ 0) | 10⁻³ to 100 s |

Delayed fluorescence is the emission of light from the S₁ state that occurs on a much longer timescale than typical prompt fluorescence. This phenomenon can arise from several mechanisms, most notably Thermally Activated Delayed Fluorescence (TADF) or Triplet-Triplet Annihilation (TTA).

In TTA, two molecules in the triplet state (T₁) interact. This interaction, or annihilation, can produce one molecule in an excited singlet state (S₁) and one in the ground state (S₀). The newly populated S₁ state can then emit a photon, which is spectrally identical to prompt fluorescence but occurs over a longer, delayed timescale characteristic of the triplet state lifetime. While related oxazole isomers are known to participate in TTA processes, specific studies demonstrating or characterizing delayed fluorescence in this compound are not present in the reviewed literature. acs.orgchemrxiv.org

Transient Absorption Spectroscopy Investigations

Transient absorption spectroscopy is a powerful technique utilized to probe the excited-state dynamics of molecules by monitoring changes in their absorption spectra after photoexcitation. This method provides invaluable information about the formation, decay, and transformation of transient species such as excited singlet and triplet states, radicals, and ions.

In the context of diphenyloxazole systems, femtosecond transient absorption (fs-TA) spectroscopy has been employed to elucidate the ultrafast photophysical processes that occur on picosecond and even femtosecond timescales. acs.org For instance, studies on the related compound 2,5-diphenyloxazole (B146863) (PPO) embedded in a plastic matrix have utilized transient absorption to characterize its excited-state behavior at both room and cryogenic temperatures. acs.org These investigations reveal that the photophysical properties of PPO in a solid matrix are not significantly different from those observed in solution. acs.org

A typical transient absorption experiment involves exciting the sample with a short "pump" pulse of light and then probing the sample's absorbance with a second, time-delayed "probe" pulse. By varying the delay time between the pump and probe pulses, a time-resolved absorption spectrum can be constructed. These spectra often show features such as ground-state bleaching (GSB), where the absorption from the ground state decreases due to population depletion, and excited-state absorption (ESA), where the excited molecules absorb the probe light to transition to even higher excited states.

For example, in studies of para-terphenyl crystals, another scintillator material often used in conjunction with diphenyloxazoles, femtosecond time-resolved transient absorption has demonstrated that excitation energy is promptly transferred from the main crystal form to a lower-energy β-phase with a time constant of approximately 300 ps. acs.org While specific transient absorption data for this compound is not extensively available in the public domain, the principles and findings from related compounds provide a strong framework for understanding its expected excited-state behavior.

Table 1: Representative Data from Transient Absorption Studies of Related Aromatic Molecules

| Compound | Solvent/Matrix | Excitation Wavelength (nm) | Observed Transient Species | Key Findings |

| 2,5-Diphenyloxazole (PPO) | Plastic (EJ-276) | Not specified | Excited singlet state, Phosphorescence | Photophysical properties are similar to those in solution. acs.org |

| para-Terphenyl | Crystalline | Not specified | Excited singlet states of main form and β-phase | Ultrafast energy transfer (τ ≈ 300 ps) to a triplet trap. acs.org |

| Bisazobenzene derivatives | Not specified | 305-355 | Ground state bleach, Excited-state absorption | Isomerization kinetics investigated on femtosecond timescale. researchgate.net |

Energy Transfer Processes

Energy transfer is a fundamental process in photochemistry and photophysics where an excited donor molecule transfers its excitation energy to an acceptor molecule. This can occur through intramolecular (within the same molecule) or intermolecular (between different molecules) pathways.

Intramolecular and Intermolecular Energy Transfer Mechanisms

Intramolecular energy transfer is prevalent in molecules where two or more chromophoric units are covalently linked. In such systems, excitation of one part of the molecule can lead to the localization of the excitation energy on another part with lower energy levels. This process is often mediated by through-bond or through-space interactions. For instance, in a nanostructured organosilicon luminophore incorporating a 1,4-bis(5-phenyloxazol-2-yl)benzene (POPOP) unit, which is structurally related to diphenyloxazole, ultrafast intramolecular energy transfer has been observed. rsc.org The time constant for energy transfer from a donor luminophore to the acceptor POPOP unit within the nanostructure was found to be an incredibly fast 105 fs, significantly quicker than vibrational relaxation within the donor itself (ca. 400 fs). rsc.org This highlights the high efficiency of intramolecular energy transfer in well-designed systems.

Intermolecular energy transfer , on the other hand, occurs between discrete donor and acceptor molecules in solution or in a solid matrix. This process is highly dependent on the distance between the molecules and their spectral properties. A common mechanism for intermolecular energy transfer is Förster Resonance Energy Transfer (FRET).

Förster Resonance Energy Transfer (FRET) Considerations

Förster Resonance Energy Transfer (FRET) is a non-radiative energy transfer mechanism that occurs over distances typically in the range of 1-10 nm. nih.gov The efficiency of FRET is inversely proportional to the sixth power of the distance between the donor and acceptor, making it a sensitive "molecular ruler" for studying molecular proximity and interactions.

Several key conditions must be met for FRET to occur:

There must be significant spectral overlap between the emission spectrum of the donor and the absorption spectrum of the acceptor.

The donor and acceptor molecules must be in close proximity.

The transition dipole moments of the donor and acceptor must be favorably oriented. nih.gov

The Förster distance (R₀) is a critical parameter in FRET and is defined as the distance at which the energy transfer efficiency is 50%. nih.gov It is dependent on the quantum yield of the donor, the refractive index of the medium, the spectral overlap integral, and the relative orientation of the donor and acceptor dipoles. nih.gov

While specific FRET studies utilizing this compound as either a donor or an acceptor are not widely reported, its favorable photophysical properties, including a high fluorescence quantum yield, suggest its potential as a FRET partner in various applications. For FRET to be efficient with this compound as a donor, an acceptor with a significant absorption in the emission region of this compound would be required. Conversely, if this compound were the acceptor, a donor with an emission spectrum that overlaps with the absorption spectrum of this compound would be necessary.

Excited State Dynamics and Relaxation Pathways

Upon absorption of a photon, a molecule is promoted to an electronically excited state. The subsequent processes by which the molecule returns to its ground state are collectively known as excited-state dynamics and involve various relaxation pathways. These pathways can be radiative (fluorescence, phosphorescence) or non-radiative (internal conversion, intersystem crossing, vibrational relaxation).

For aromatic heterocyclic compounds like this compound, the excited-state dynamics are governed by the interplay of different electronic states. Studies on related 2-pyridyl-5-aryloxazoles have revealed that these molecules can exhibit anomalously large Stokes shifts in their fluorescence spectra, which is indicative of significant structural and electronic rearrangement in the excited state. researchgate.net The fluorescence spectra of these compounds are often sensitive to the solvent's dielectric constant, suggesting a more polar excited state compared to the ground state. researchgate.net

The primary relaxation pathways for a photoexcited molecule like this compound are expected to include:

Vibrational Relaxation: Following excitation, the molecule is often in a vibrationally excited level of the electronically excited state. It rapidly loses this excess vibrational energy to the surrounding solvent molecules, relaxing to the lowest vibrational level of the excited state. This process is typically very fast, occurring on the picosecond timescale.

Internal Conversion (IC): This is a non-radiative transition between electronic states of the same spin multiplicity (e.g., S₁ → S₀). For many fluorescent molecules, IC from higher excited singlet states (Sₙ) to the first excited singlet state (S₁) is very efficient.

Fluorescence: This is a radiative transition from the first excited singlet state (S₁) to the ground state (S₀), resulting in the emission of a photon. The fluorescence lifetime (τ_f) is the average time the molecule spends in the S₁ state before emitting a photon.

Intersystem Crossing (ISC): This is a non-radiative transition between electronic states of different spin multiplicity (e.g., S₁ → T₁). The efficiency of ISC is influenced by factors such as the presence of heavy atoms and the energy gap between the singlet and triplet states.

Phosphorescence: This is a radiative transition from the first excited triplet state (T₁) to the ground state (S₀). Phosphorescence is generally much slower than fluorescence due to the spin-forbidden nature of the transition.

In some cases, excited-state intramolecular proton transfer (ESIPT) can be a significant deactivation pathway, leading to a decrease in fluorescence emission. rsc.org This is particularly relevant for molecules with specific functional groups that can facilitate proton transfer in the excited state.

Solvatochromic Behavior and Solvent Effects on Photophysics

Solvatochromism refers to the change in the color of a substance (and hence its absorption or emission spectra) when it is dissolved in different solvents. This phenomenon arises from the differential solvation of the ground and excited states of the molecule by the solvent. The extent of the solvatochromic shift provides insights into the change in the electronic distribution and dipole moment of the molecule upon excitation.

For donor-π-acceptor (D-π-A) molecules, a positive solvatochromism (a red shift in the emission spectrum with increasing solvent polarity) is often observed. nih.gov This indicates that the excited state is more polar than the ground state and is therefore stabilized to a greater extent by polar solvents. Conversely, negative solvatochromism (a blue shift with increasing solvent polarity) suggests that the ground state is more polar than the excited state.

Studies on the related compound 2-(4′-N,N-dimethylaminophenyl)oxazolo[4,5-b]pyridine (DMAPOP) have shown a significant solvent effect on its photophysical properties. researchgate.net The emission spectrum of DMAPOP exhibits a red shift as the solvent polarity increases, which is characteristic of an intramolecular charge transfer (ICT) character in the excited state. researchgate.net The change in the dipole moment upon excitation (Δμ) can be estimated from the solvatochromic shifts using the Lippert-Mataga equation, which relates the Stokes shift to the dielectric constant and refractive index of the solvent.

Table 2: Solvatochromic Data for a Related Oxazole Derivative (DMAPOP)

| Solvent | Dielectric Constant (ε) | Refractive Index (n) | Absorption Max (nm) | Emission Max (nm) |

| Cyclohexane | 2.02 | 1.427 | 374 | 425 |

| Dioxane | 2.21 | 1.422 | 378 | 437 |

| Ethyl Acetate | 6.02 | 1.372 | 382 | 473 |

| Acetonitrile | 37.5 | 1.344 | 385 | 511 |

| Methanol | 32.7 | 1.329 | 386 | 517 |

| Data adapted from a study on 2-(4′-N,N-dimethylaminophenyl)oxazolo[4,5-b]pyridine (DMAPOP). researchgate.net |

Luminescence Quenching and Excimer Formation Studies

Luminescence quenching refers to any process that decreases the fluorescence intensity of a substance. Quenching can occur through various mechanisms, including collisional (dynamic) quenching, static quenching, and energy transfer. wikipedia.org

Collisional quenching occurs when the excited fluorophore collides with a quencher molecule, leading to non-radiative deactivation. This process is diffusion-controlled and is described by the Stern-Volmer equation:

I₀/I = 1 + K_SV[Q]

where I₀ and I are the fluorescence intensities in the absence and presence of the quencher, respectively, [Q] is the quencher concentration, and K_SV is the Stern-Volmer quenching constant.

Studies on the quenching of 2,5-diphenyloxazole (PPO) fluorescence by various nucleotides have shown that the quenching follows Stern-Volmer kinetics and is dynamic in nature. nih.gov The quenching efficiency was found to depend on the specific nucleotide, with the order being NAD > AMP > ADP > GMP > dGMP > UMP. nih.gov

Static quenching involves the formation of a non-fluorescent complex between the fluorophore and the quencher in the ground state. This reduces the concentration of fluorophores that can be excited, thereby decreasing the fluorescence intensity.

Excimer formation is a specific type of self-quenching that can occur at high concentrations of a fluorophore. An excimer is a short-lived dimeric species formed between an excited molecule and a ground-state molecule of the same kind. Excimers typically exhibit a broad, structureless, and red-shifted emission compared to the monomer fluorescence. While specific studies on excimer formation of this compound are scarce, the tendency of aromatic molecules to form excimers in concentrated solutions is a well-known phenomenon.

Table 3: Stern-Volmer Quenching Constants (K_SV) for the Quenching of 2,5-Diphenyloxazole (PPO) Fluorescence by Nucleotides

| Quencher | K_SV (M⁻¹) |

| NAD | 1.5 x 10⁴ |

| AMP | 1.2 x 10⁴ |

| ADP | 1.0 x 10⁴ |

| GMP | 8.0 x 10³ |

| dGMP | 6.0 x 10³ |

| UMP | 4.0 x 10³ |

| Data adapted from a study on 2,5-diphenyloxazole (PPO). nih.gov |

Up-conversion Emission Studies

Photon up-conversion is a process in which the absorption of two or more low-energy photons leads to the emission of a single higher-energy photon. One of the common mechanisms for this phenomenon in organic molecules is triplet-triplet annihilation (TTA). In TTA-based up-conversion, a sensitizer (B1316253) molecule absorbs a low-energy photon and, through intersystem crossing, transitions to its triplet state. This triplet energy is then transferred to an acceptor (or annihilator) molecule, promoting it to its triplet state. When two such triplet-state acceptor molecules interact, they can undergo annihilation, resulting in one molecule returning to its ground state and the other being promoted to an excited singlet state, which can then radiatively relax by emitting a higher-energy photon.

While up-conversion emission has been observed for various oxazole derivatives, particularly the 2,5-disubstituted isomers, specific research detailing the up-conversion emission properties of this compound is not extensively available in the reviewed scientific literature. Studies on related compounds, such as 2,5-diphenyloxazole (PPO), have shown that they can act as annihilators in TTA up-conversion systems. For these systems to be efficient, the triplet energy of the annihilator must be approximately half of its lowest singlet excited state energy.

Detailed research findings and data tables specifically for the up-conversion emission of this compound, including quantum yields, sensitizer-annihilator pairs, and excitation-emission wavelengths, are not readily found in the current body of scientific publications. The potential for this compound to participate in up-conversion processes would depend on its specific photophysical parameters, such as the energies of its singlet and triplet states and the efficiency of intersystem crossing and triplet-triplet energy transfer. Further dedicated studies would be required to fully characterize its capabilities in this area.

Theoretical and Computational Studies of 2,4 Diphenyloxazole

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Time-Dependent DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are widely utilized to investigate the electronic structure and excited-state properties of organic molecules. These methods allow for the prediction of molecular geometries, energy levels, and spectroscopic characteristics. For diphenyl oxazole (B20620) systems, DFT calculations are employed to optimize molecular structures, providing ground-state geometries that serve as a basis for further excited-state calculations psgcas.ac.inresearchgate.netuobaghdad.edu.iq. TD-DFT is then used to predict electronic excitations, such as absorption and emission spectra, by calculating the response of the electron density to a time-dependent perturbation psgcas.ac.inkarazin.uaresearchgate.netaps.orgarxiv.org. Common computational setups involve functionals like B3LYP in conjunction with basis sets such as 6-311+G(d,p) or similar, often utilizing software packages like Gaussian psgcas.ac.inuobaghdad.edu.iq.

Table 5.1.1: Benchmarking of DFT Functionals for Redox Potential Prediction

This table illustrates the performance of various DFT functionals and basis sets in accurately predicting redox potentials, a key aspect for understanding electron transfer processes. The data is derived from benchmarking studies on organic photoredox catalysts, providing a general indication of method reliability for similar molecular systems digitellinc.com.

| Method | Basis Set | Application Focus | Performance Indication (General) |

| PBE0-D3BJ | 6-311+G(d,p) | Excited-state (S1) potentials | Top-performing |

| N12-SX | 6-311+G(d,p) | Excited-state (S1) potentials | Top-performing |

| ωB97X | 6-311+G(d,p) | Excited-state (T1) potentials | Top-performing |

| BHandH | 6-31+G(d,p) | Excited-state (T1) potentials | Top-performing |

| CAM-B3LYP | Various | Excitation energies, charge transfer states | Good accuracy |

| M06-2x | Various | Excitation energies, charge transfer states | Good accuracy |

Prediction of Electronic Structures and Optical Properties

Computational methods are extensively used to predict the electronic structures, including the distribution of frontier molecular orbitals (HOMO and LUMO), and consequently, the optical properties of diphenyl oxazole derivatives. The HOMO-LUMO energy gap is a critical parameter that influences the molecule's absorption and emission wavelengths. DFT calculations can map the electron density distribution within these orbitals, revealing which parts of the molecule are involved in electronic transitions psgcas.ac.inresearchgate.net. TD-DFT calculations are employed to simulate absorption spectra, predicting the wavelengths (λmax) and intensities (oscillator strengths) of electronic transitions. For instance, studies on related diphenyl oxazole derivatives have reported absorption peaks in the UV-Vis range, with solvent effects often modulating these values psgcas.ac.inkarazin.ua. The fluorescence properties, including the potential for excimer formation, are also accessible through these computational frameworks royalsocietypublishing.orgacs.org.

Modeling of Ground and Excited State Oxidation Potentials

Understanding the redox behavior of molecules is vital for applications involving electron transfer, such as in organic electronics and photoredox catalysis. Computational methods, primarily DFT, are employed to model both ground-state and excited-state oxidation potentials. These potentials determine the molecule's tendency to lose an electron under different conditions digitellinc.comictp.it. Excited-state potentials are particularly important as molecules in excited states often exhibit significantly different redox properties compared to their ground states, acting as stronger oxidants or reductants ictp.it. Benchmarking studies have demonstrated that specific DFT functionals and basis sets can accurately predict these potentials, providing reliable data for designing new functional materials digitellinc.com.

Investigation of Electron Injection Processes in Device Architectures

In the context of optoelectronic devices like organic light-emitting diodes (OLEDs) or dye-sensitized solar cells (DSSCs), the efficiency of electron injection is a critical factor. Computational studies can model these processes by calculating energy level alignments between different components of the device and the molecule of interest. For example, in DSSCs, the electron injection from a dye molecule into a semiconductor (like TiO2) can be simulated by calculating the free energy change (ΔGinject) and the electronic coupling between the dye's LUMO and the semiconductor's conduction band psgcas.ac.in. Such modeling helps in designing molecules with optimal energy levels for efficient charge transfer, thereby enhancing device performance.

Steric Factor Analysis and Conformational Influence on Spectra

The spatial arrangement of atoms within a molecule, its conformation, and the presence of steric factors can significantly influence its electronic and optical properties. Computational methods, including DFT, are used to analyze molecular conformations and assess the impact of steric hindrance. For diphenyl oxazole systems, the rotation of the phenyl rings around the oxazole core can alter the planarity and conjugation of the molecule, leading to shifts in absorption and emission spectra researchgate.netroyalsocietypublishing.org. Steric hindrance can also play a role in preventing molecular aggregation, which in turn affects photophysical properties like fluorescence psgcas.ac.inroyalsocietypublishing.org. Analyzing intermolecular interactions through methods like Quantum Theory of Atoms in Molecules (QTAIM) and Reduced Density Gradient (RDG) can further elucidate how molecular packing influences spectral characteristics researchgate.net.

Molecular Self-Assembly and Aggregation Behavior Modeling

The propensity of molecules to self-assemble into ordered structures or form aggregates is a key aspect of materials science. Computational modeling can investigate these phenomena by simulating intermolecular interactions, packing arrangements, and the formation of supramolecular structures like cocrystals or aggregates researchgate.netcore.ac.uknih.govnih.gov. For diphenyl oxazoles, studies have explored how molecular stacking influences properties such as tunable fluorescence, polarized emission, and mechanochromic responses researchgate.netcore.ac.uk. The formation of aggregates can lead to phenomena like excimer fluorescence, where excited molecules interact to form a new, lower-energy excited state, resulting in red-shifted emission royalsocietypublishing.orgacs.org. Computational approaches help in understanding the driving forces behind these self-assembly processes and designing materials with tailored aggregation behaviors.

Advanced Materials and Device Applications of 2,4 Diphenyloxazole

Scintillation Materials for Radiation Detection

The fluorescent characteristics of 2,4-Diphenyloxazole (B1329949) make it a valuable component in the development of scintillation detectors, which are crucial for identifying and measuring ionizing radiation.

Organic Light-Emitting Diodes (OLEDs) and Photonic Devices

This compound is employed in the synthesis of advanced materials, contributing to the enhancement of optical properties and stability in various applications, including photonic devices chemimpex.com.

Enhancement of Light Emission Efficiency and Color Purity

This compound is recognized for its contribution to improving the efficiency and color purity of light-emitting materials. Its inherent fluorescence properties allow it to act as an efficient emitter or a wavelength shifter. Research indicates that PPO can enhance the photoluminescence quantum yield (PLQY) of various systems. For instance, doping polymer matrices with PPO can lead to improved luminescent properties, making them suitable for applications requiring precise color rendering and high brightness chemimpex.comchemimpex.comresearchgate.netsigmaaldrich.comottokemi.comsigmaaldrich.comscientificlabs.comsigmaaldrich.com. The compound's spectral characteristics, with absorption and emission peaks typically in the UV and blue regions, respectively, contribute to its utility in creating vibrant and pure colors in optoelectronic devices.

Organic Photovoltaic Cells and Solar Energy Conversion

While not as extensively documented as its luminescent applications, this compound and its derivatives have been explored for their potential in organic photovoltaic (OPV) cells and solar energy conversion. The π-conjugated structure of oxazoles can facilitate charge transport, a critical factor in OPV performance. Some studies suggest that oxazole (B20620) compounds can be incorporated into OPV formulations to contribute to improved energy conversion efficiency, although specific data for this compound in this context is less prevalent than for its luminescent applications chemimpex.com.

Fluorescent Tracers and Dyes in Materials Science

The fluorescent nature of this compound makes it an excellent candidate for use as a fluorescent tracer and dye in materials science. It is employed in various analytical techniques where enhanced visibility of materials or processes under UV light is required chemimpex.comcymitquimica.com. Its stability and compatibility with different solvents further enhance its utility in diverse applications, from analytical chemistry to the characterization of polymer systems chemimpex.com. PPO's ability to emit light upon excitation allows it to serve as a marker in studies of material degradation, diffusion, or structural integrity.

Development of Advanced Polymer Systems

This compound plays a significant role in the development of advanced polymer systems, primarily by enhancing their optical properties and stability.

Polymerizable Dopant Strategies for Material Stability

To overcome limitations associated with simple doping, such as dopant aggregation and leaching, researchers have developed strategies involving polymerizable derivatives of this compound. By synthesizing methacrylate-based derivatives of PPO, these compounds can be covalently incorporated into polymer chains during polymerization researchgate.netacs.orgfigshare.com. This approach leads to plastic scintillators with increased mechanical and thermal stability, while simultaneously eliminating issues related to dopant aggregation and leaching. Such polymerizable dopants ensure a more uniform distribution of the fluorescent component and enhance the long-term performance and scalability of the resulting materials researchgate.netacs.orgfigshare.com.

Molecular Cocrystals with Tunable Properties

The formation of molecular cocrystals involving this compound offers a pathway to tune its inherent properties, including fluorescence, up-conversion emission, and dielectric characteristics researchgate.netresearchgate.netresearchgate.netrsc.orgoup.com. By co-crystallizing PPO with other molecules, such as hydroquinone (B1673460) or halogenated benzenes, researchers can modify the molecular stacking and aggregation states. This leads to novel solid-state materials with adjustable optical properties, such as multi-color polarized emission and reversible mechanochromic fluorescence researchgate.netresearchgate.netoup.com. These tailored properties make such cocrystals promising candidates for applications in solid-state optoelectronics and advanced functional materials researchgate.netresearchgate.netresearchgate.netrsc.org.

Derivatization and Structure Activity Relationship Sar Studies of 2,4 Diphenyloxazole Analogs

Design Principles for Novel 2,4-Diphenyloxazole (B1329949) Derivatives

The design of new this compound derivatives is a scientifically driven process that relies on a set of established principles to achieve desired functionalities. These principles often involve the strategic introduction of various functional groups and structural modifications to fine-tune the electronic and steric properties of the core molecule. The ultimate goal is to control characteristics such as light absorption and emission, charge transport capabilities, and biological activity.

A primary design strategy involves the application of the donor-acceptor (D-A) concept, which is fundamental in the field of organic electronics. In this approach, electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) are strategically placed on the phenyl rings of the this compound core. This creates a push-pull system that can significantly influence the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. The nature and position of these substituents allow for precise control over the electronic band gap, which in turn dictates the photophysical properties of the resulting derivative. For instance, introducing strong EDGs, such as amino or methoxy (B1213986) groups, and EWGs, like nitro or cyano groups, can lead to a redshift in the absorption and emission spectra.

Another key design principle is the extension of the π-conjugated system. This can be achieved by introducing additional aromatic or unsaturated moieties to the phenyl rings. Extending the conjugation length generally leads to a smaller HOMO-LUMO gap, resulting in bathochromic (red) shifts in the absorption and emission wavelengths. This principle is widely exploited in the development of organic light-emitting diodes (OLEDs) to achieve a range of emission colors.

Furthermore, the principle of molecular rigidity is often employed to enhance the fluorescence quantum yield of this compound derivatives. By restricting intramolecular rotations and vibrations, non-radiative decay pathways can be suppressed, leading to more efficient light emission. This can be accomplished by introducing bulky substituents that create steric hindrance or by incorporating the this compound core into a more rigid, planar molecular structure.

Finally, for applications in complex organic synthesis, the design principles focus on incorporating reactive functional groups at specific positions on the scaffold. These "handles" allow for further chemical transformations, enabling the this compound unit to be integrated into larger, more complex molecular architectures. The choice of the functional group is dictated by the desired subsequent reactions, such as cross-coupling reactions or nucleophilic substitutions.

Systematic Modification of the Oxazole (B20620) Core and Phenyl Substituents

The systematic modification of the this compound framework is achieved through a variety of synthetic strategies that allow for precise control over the final structure of the molecule. These modifications can be broadly categorized into two main areas: alterations to the central oxazole ring and functionalization of the peripheral phenyl substituents.

Modification of the Phenyl Substituents:

The most common approach to modifying the this compound scaffold is through the introduction of substituents on the phenyl rings at the 2- and 4-positions. This is typically achieved by utilizing substituted benzaldehydes and phenacyl halides as starting materials in the Robinson-Gabriel synthesis or related oxazole formation reactions. This method allows for the incorporation of a wide array of functional groups, including:

Electron-donating groups (EDGs): Alkyl, alkoxy (-OR), and amino (-NR₂) groups can be introduced to raise the HOMO energy level and influence the emission properties.

Electron-withdrawing groups (EWGs): Nitro (-NO₂), cyano (-CN), and halogen (-F, -Cl, -Br) groups can be incorporated to lower the LUMO energy level, affecting electron affinity and charge transport characteristics.

Bulky groups: Groups such as tert-butyl can be introduced to increase steric hindrance, which can prevent aggregation-caused quenching of fluorescence in the solid state.

Polymerizable groups: Functional groups like vinyl or acrylate (B77674) moieties can be attached to allow for the incorporation of the this compound unit into polymer chains, leading to the development of functional polymeric materials.

Modification of the Oxazole Core:

While less common than phenyl ring modification, the oxazole core itself can also be altered. One approach involves the synthesis of analogs where the oxygen atom is replaced by another heteroatom, such as sulfur to form a thiazole (B1198619), or nitrogen to form an imidazole. These changes to the core heterocycle can significantly impact the electronic structure and, consequently, the photophysical and charge-transport properties of the molecule.

Another strategy for modifying the oxazole core involves substitution at the C5 position. Although the parent this compound is unsubstituted at this position, synthetic routes can be adapted to introduce small alkyl or aryl groups at C5, which can influence the steric and electronic properties of the molecule.

The following table summarizes some examples of systematic modifications of the this compound scaffold and the synthetic strategies employed:

| Modification Site | Substituent/Modification | Synthetic Strategy |

| Phenyl Ring (Position 2 or 4) | -OCH₃, -N(CH₃)₂, -NO₂, -CN, -Cl, -Br | Robinson-Gabriel synthesis using substituted benzaldehydes or phenacyl halides. |

| Phenyl Ring (Position 2 or 4) | Extended π-systems (e.g., biphenyl, naphthyl) | Suzuki or Stille cross-coupling reactions on halogenated this compound. |

| Oxazole Core (C5-position) | Alkyl or aryl groups | Modified oxazole synthesis protocols starting from α-substituted ketones. |

| Oxazole Core (Heteroatom) | Replacement of Oxygen with Sulfur (Thiazole) | Hantzsch thiazole synthesis. |

These systematic modifications provide a powerful toolkit for chemists to create a diverse library of this compound derivatives with tailored properties for a wide range of applications.

Correlation of Structural Features with Photophysical Characteristics

The photophysical properties of this compound analogs, such as their absorption and emission wavelengths, fluorescence quantum yields, and lifetimes, are intricately linked to their molecular structure. Understanding these correlations is crucial for the rational design of materials with specific optical properties.

Absorption and Emission Wavelengths:

The positions of the absorption and emission maxima are primarily governed by the energy difference between the HOMO and LUMO, also known as the band gap. Structural modifications that decrease this energy gap lead to a bathochromic (red) shift in the spectra, while those that increase the gap cause a hypsochromic (blue) shift.

Effect of Phenyl Substituents: The introduction of electron-donating groups (EDGs) on the phenyl rings generally raises the HOMO energy level, while electron-withdrawing groups (EWGs) lower the LUMO energy level. A combination of EDGs and EWGs in a push-pull arrangement is particularly effective in narrowing the band gap and causing a significant redshift in both absorption and emission. For example, a derivative with a dimethylamino group at the 4-position of one phenyl ring and a nitro group at the 4-position of the other would be expected to exhibit a more redshifted emission compared to the parent this compound.

Effect of π-Conjugation: Extending the π-conjugated system by adding more aromatic rings or other unsaturated groups to the phenyl substituents leads to a more delocalized electron system. This delocalization stabilizes both the HOMO and LUMO, but the effect is generally more pronounced on the LUMO, leading to a smaller band gap and a redshift in the spectra.

Effect of the Oxazole Core: Modifications to the oxazole ring itself can also tune the photophysical properties. For instance, replacing the oxygen atom with a less electronegative atom like sulfur to form a thiazole can alter the electronic distribution and lead to changes in the absorption and emission wavelengths.

Fluorescence Quantum Yield and Lifetime:

The fluorescence quantum yield (ΦF), a measure of the efficiency of the emission process, is highly sensitive to the molecular structure and environment. It is determined by the competition between radiative (fluorescence) and non-radiative decay pathways.

Molecular Rigidity: One of the most significant factors influencing ΦF is molecular rigidity. Flexible parts of a molecule, such as rotating phenyl rings, can lead to energy loss through vibrational and rotational motions, promoting non-radiative decay. Introducing bulky substituents that restrict these rotations can enhance the quantum yield. Planarizing the molecular structure by bridging the phenyl rings can also lead to a significant increase in ΦF.

Heavy Atom Effect: The presence of heavy atoms, such as bromine or iodine, as substituents can decrease the fluorescence quantum yield due to enhanced intersystem crossing from the singlet excited state to the triplet state. This phenomenon, known as the heavy atom effect, promotes phosphorescence at the expense of fluorescence.

Solvent Effects: The polarity of the solvent can also influence the photophysical properties, particularly for derivatives with a significant change in dipole moment upon excitation (e.g., push-pull systems). In polar solvents, these molecules can exhibit solvatochromism, where the emission wavelength shifts depending on the solvent polarity.

The following table provides a qualitative summary of the correlation between structural modifications and photophysical properties of this compound analogs:

| Structural Modification | Effect on Absorption/Emission | Effect on Quantum Yield |

| Introduction of EDGs/EWGs (Push-Pull) | Redshift | Can increase or decrease depending on the specific groups and their positions. |

| Extension of π-Conjugation | Redshift | Generally decreases due to increased flexibility, unless rigidity is also enhanced. |

| Increased Molecular Rigidity | Minimal shift | Generally increases. |

| Introduction of Heavy Atoms | Minimal shift | Generally decreases. |

By carefully considering these structure-property relationships, it is possible to design and synthesize this compound derivatives with tailored photophysical characteristics for applications in areas such as fluorescent probes, organic light-emitting diodes, and scintillators.

Correlation of Structural Features with Functional Performance in Materials

The functional performance of this compound derivatives in various materials is directly dictated by their molecular structure. By strategically modifying the core scaffold, it is possible to optimize these materials for applications in organic electronics, such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and as scintillators for radiation detection.

Organic Light-Emitting Diodes (OLEDs):

In OLEDs, this compound derivatives can function as emitters or as host materials for phosphorescent dopants.

Emission Color: As discussed in the previous section, the emission color can be tuned by introducing EDGs and EWGs or by extending the π-conjugation. This allows for the creation of a wide range of emitters spanning the visible spectrum.

Quantum Efficiency: High fluorescence quantum yield in the solid state is crucial for efficient OLEDs. Structural modifications that promote molecular rigidity and prevent aggregation-caused quenching, such as the introduction of bulky substituents, are key to achieving high external quantum efficiencies.

Charge Transport: Balanced electron and hole injection and transport are essential for efficient recombination in the emissive layer. The HOMO and LUMO energy levels, which can be tuned by substituents, must be well-aligned with the work functions of the adjacent electrodes and transport layers. The inherent electron-deficient nature of the oxazole ring makes this compound derivatives promising candidates for electron-transporting or ambipolar materials.

Organic Field-Effect Transistors (OFETs):

In OFETs, the performance is primarily determined by the charge carrier mobility and the on/off ratio.

Charge Carrier Mobility: Efficient intermolecular π-π stacking in the solid state is crucial for high charge carrier mobility. The planarity of the molecular structure and the nature of the substituents play a significant role in determining the packing motif in thin films. Introducing long alkyl chains can improve processability and influence the molecular ordering.

Air Stability: The stability of the material in air is another important factor. The energy levels of the HOMO and LUMO can be adjusted through substitution to improve resistance to oxidation or reduction by atmospheric oxygen and moisture.

Scintillators:

2,5-Diphenyloxazole (B146863) (PPO), a close isomer of this compound, is a well-known primary scintillator. The principles governing its function are also applicable to this compound derivatives.

Luminescence Efficiency: A high fluorescence quantum yield and a short fluorescence lifetime are desirable for a good scintillator. These properties ensure that a large fraction of the energy deposited by ionizing radiation is converted into light, and that the light is emitted quickly to allow for high count rates.

Spectral Matching: The emission spectrum of the scintillator must be well-matched to the sensitivity of the photodetector (e.g., a photomultiplier tube). The emission wavelength can be tuned through derivatization to optimize this matching.

The following table summarizes the correlation between structural features and functional performance in different material applications:

| Application | Desired Performance Metric | Key Structural Features |

| OLEDs | Tunable emission color, high quantum efficiency, balanced charge transport | Push-pull substituents, extended π-conjugation, rigid and bulky structures, appropriate HOMO/LUMO levels. |

| OFETs | High charge carrier mobility, high on/off ratio, air stability | Planar molecular structure, substituents that promote π-stacking, appropriate HOMO/LUMO levels. |

| Scintillators | High luminescence efficiency, short fluorescence lifetime, spectral matching | High fluorescence quantum yield, rigid structure, tunable emission wavelength. |

Role as a Building Block in Complex Organic Synthesis

The this compound moiety is not only a functional unit in itself but also serves as a valuable and versatile building block in the construction of more complex organic molecules. Its chemical stability and the possibility of introducing a variety of functional groups make it an attractive scaffold for multi-step organic synthesis.